molecular formula C19H26N2O7 B3974165 4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate

4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate

Cat. No. B3974165
M. Wt: 394.4 g/mol
InChI Key: HRHDTWLOYNAUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain relief and addiction. When this compound binds to the μ-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins and endorphins. These endogenous opioids bind to the same receptor and further activate the signaling pathway, resulting in pain relief and a feeling of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of the μ-opioid receptor. This compound has been shown to induce analgesia and reduce the perception of pain in animal models. Additionally, this compound has been shown to produce a dose-dependent increase in locomotor activity, which is indicative of its potential for abuse and addiction. This compound has also been shown to have anticancer effects, as it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate in lab experiments is its high selectivity for the μ-opioid receptor, which allows for more precise studies of the receptor's function. Additionally, this compound can be modified to yield compounds with improved selectivity and potency, which can be useful in drug discovery. One limitation of using this compound in lab experiments is its potential for abuse and addiction, which can complicate the interpretation of results and raise ethical concerns.

Future Directions

There are several future directions for the study of 4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to develop more selective and potent compounds based on the structure of this compound, which could have applications in pain management and drug discovery. Additionally, the potential for abuse and addiction associated with this compound highlights the need for further research into its mechanisms of action and potential for abuse liability.

Scientific Research Applications

4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective agonist for the μ-opioid receptor, which is involved in pain relief and addiction. This compound has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been used as a tool for drug discovery, as it can be modified to yield compounds with improved selectivity and potency.

properties

IUPAC Name

(2-methoxyphenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.C2H2O4/c1-21-16-5-3-2-4-15(16)17(20)19-8-6-14(7-9-19)18-10-12-22-13-11-18;3-1(4)2(5)6/h2-5,14H,6-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHDTWLOYNAUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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